![molecular formula C18H26O7 B586999 (2S,3S,4aS,5R,8S,8aR)-5-(Benzyloxy)-2,3-dimethoxy-2,3-dimethylhexahydro-2H-pyrano[3,4-b][1,4]dioxin-8-ol CAS No. 1084896-38-7](/img/structure/B586999.png)

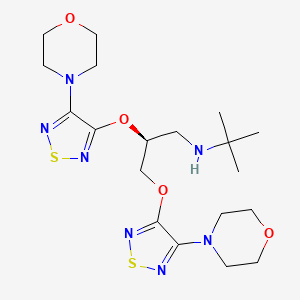

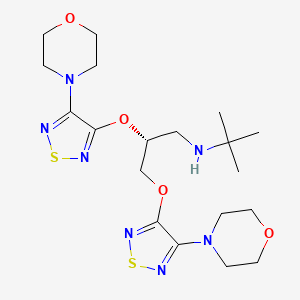

(2S,3S,4aS,5R,8S,8aR)-5-(Benzyloxy)-2,3-dimethoxy-2,3-dimethylhexahydro-2H-pyrano[3,4-b][1,4]dioxin-8-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S,4aS,5R,8S,8aR)-5-(Benzyloxy)-2,3-dimethoxy-2,3-dimethylhexahydro-2H-pyrano[3,4-b][1,4]dioxin-8-ol, also known as this compound, is a useful research compound. Its molecular formula is C18H26O7 and its molecular weight is 354.399. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Importance in Medicinal Chemistry

The molecule’s structural resemblance to pyranopyrimidine scaffolds, which are key precursors for medicinal and pharmaceutical industries, indicates its potential utility in synthesizing bioactive compounds. Pyranopyrimidine scaffolds are noted for their broader synthetic applications and bioavailability, highlighting the significance of hybrid catalysts in their synthesis. The use of diversified hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, for the synthesis of substituted pyranopyrimidine derivatives underscores the molecule’s potential application in the development of lead molecules for pharmaceuticals (Parmar, Vala, & Patel, 2023).

Role in Synthesis and Chemical Transformations

Investigations into the mechanism of β-O-4 bond cleavage during acidolysis of lignin model compounds reveal insights into the chemical behavior of similar complex molecules. The understanding of reaction mechanisms, such as the hydride transfer mechanism and the detection of enol ether compounds, contributes to the broader knowledge of organic synthesis and chemical transformations relevant to environmental and pharmaceutical chemistry (Yokoyama, 2015).

Environmental and Toxicological Research

Studies on the environmental behavior and toxicological properties of dioxins, which share structural motifs with the given molecule, emphasize the importance of understanding the interaction between chemical structures and biological systems. The classification of dioxin as a human carcinogen based on its mechanism of action involving the aryl hydrocarbon receptor (AhR) illustrates the molecule’s relevance in toxicological research and its implications for human health (Steenland, Bertazzi, Baccarelli, & Kogevinas, 2004).

properties

IUPAC Name |

(2S,3S,4aS,5R,8S,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O7/c1-17(20-3)18(2,21-4)25-15-14(24-17)13(19)11-23-16(15)22-10-12-8-6-5-7-9-12/h5-9,13-16,19H,10-11H2,1-4H3/t13-,14+,15-,16+,17-,18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSGIPCRVIQCDPG-RFSXOUPVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(OC2C(O1)C(COC2OCC3=CC=CC=C3)O)(C)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@](O[C@H]2[C@H](O1)[C@H](CO[C@H]2OCC3=CC=CC=C3)O)(C)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20731682 |

Source

|

| Record name | (2S,3S,4aS,5R,8S,8aR)-5-(Benzyloxy)-2,3-dimethoxy-2,3-dimethylhexahydro-5H-pyrano[3,4-b][1,4]dioxin-8-ol (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20731682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1084896-38-7 |

Source

|

| Record name | (2S,3S,4aS,5R,8S,8aR)-5-(Benzyloxy)-2,3-dimethoxy-2,3-dimethylhexahydro-5H-pyrano[3,4-b][1,4]dioxin-8-ol (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20731682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Acetylthio)methyl]-cyclopropaneacetic acid methyl ester](/img/structure/B586917.png)

![1,4-Dioxaspiro[4.4]nonane-7-carbonitrile](/img/structure/B586921.png)

![N-[2-[5-[(3As,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide](/img/structure/B586927.png)